

In-Depth Technical Guide: Thermal Stability and Melting Point of Disperse Violet 1

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Disperse Violet 1*

Cat. No.: *B121737*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal properties of **Disperse Violet 1** (C.I. 61100; CAS No. 128-95-0), a synthetic anthraquinone dye. The information herein is curated for professionals in research and development who require a thorough understanding of the material's behavior under thermal stress. This document summarizes key quantitative data, outlines detailed experimental protocols for thermal analysis, and presents logical workflows through diagrams.

Core Topic: Thermal Properties of Disperse Violet 1

Disperse Violet 1, chemically known as 1,4-diaminoanthraquinone, is an organic compound utilized in various industrial applications, including as a dye for synthetic fibers and plastics. Its thermal stability is a critical parameter that dictates its processing conditions and end-use applications. This guide focuses on its melting point and thermal decomposition characteristics.

Data Presentation: Thermal Properties

The following table summarizes the available quantitative data on the thermal properties of **Disperse Violet 1**. The data has been compiled from various sources, and a range is provided for the melting point to reflect minor variations in experimental results and sample purity.

Thermal Property	Value	Notes
Melting Point	265–270 °C	The literature presents a consensus on this range for the melting point. [1] [2]
Decomposition Temperature	~330 °C	Decomposition of the compound has been noted to occur at this temperature.
Self-Ignition Temperature	> 400 °C	The substance has a high temperature of spontaneous ignition.

Experimental Protocols

While specific, detailed experimental reports on the thermal analysis of **Disperse Violet 1** are not extensively available in public literature, standard methodologies for determining the thermal properties of solid organic compounds are well-established. The following protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are provided as a guide for researchers.

Protocol 1: Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and enthalpy of fusion of **Disperse Violet 1**.

Apparatus: A calibrated Differential Scanning Calorimeter.

Methodology:

- Sample Preparation: Accurately weigh approximately 3-5 mg of high-purity **Disperse Violet 1** into a standard aluminum DSC pan.
- Pan Sealing: Hermetically seal the pan to prevent any loss of sample due to sublimation. Prepare an empty, sealed aluminum pan to be used as a reference.
- Instrument Setup: Place the sample and reference pans into the DSC cell.

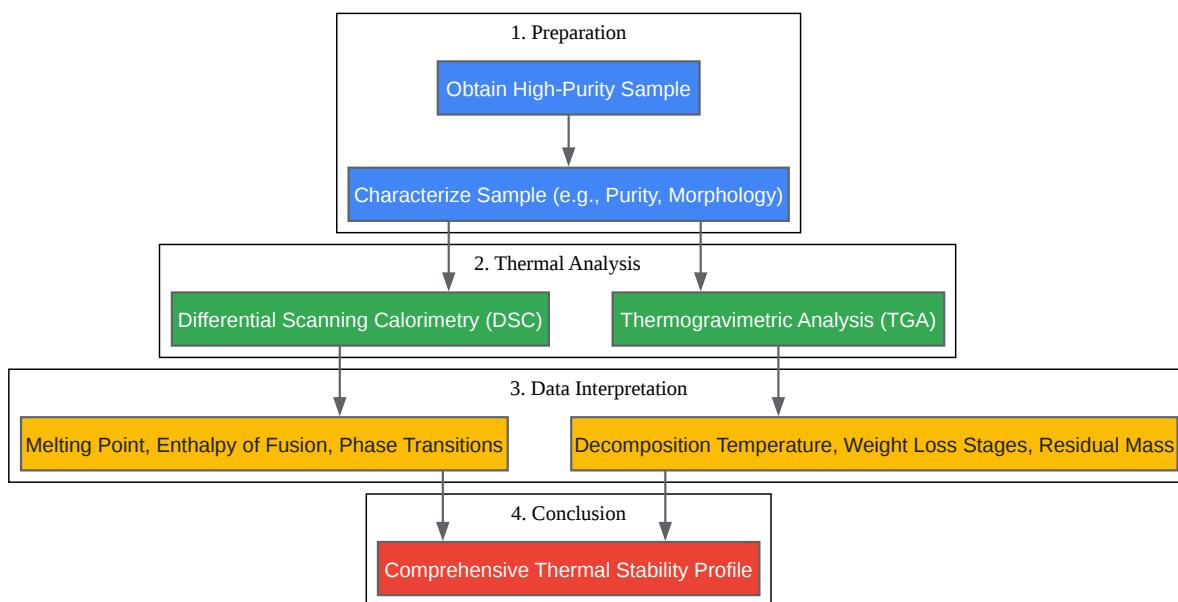
- Thermal Program:
 - Equilibrate the sample at 25 °C.
 - Ramp the temperature from 25 °C to 350 °C at a constant heating rate of 10 °C/min.
 - Utilize an inert nitrogen atmosphere with a purge gas flow rate of 50 mL/min to prevent oxidative degradation.
- Data Analysis: The melting point is determined as the onset temperature of the melting endotherm on the resulting DSC thermogram. The area under the melting peak corresponds to the enthalpy of fusion.

Protocol 2: Assessment of Thermal Stability by Thermogravimetric Analysis (TGA)

Objective: To evaluate the thermal stability and decomposition profile of **Disperse Violet 1**.

Apparatus: A calibrated Thermogravimetric Analyzer.

Methodology:


- Sample Preparation: Place approximately 5-10 mg of **Disperse Violet 1** into a ceramic or platinum TGA crucible.
- Instrument Setup: Position the crucible onto the TGA's microbalance.
- Thermal Program:
 - Heat the sample from ambient temperature (e.g., 25 °C) to 600 °C.
 - Employ a linear heating rate of 10 °C/min.
 - Maintain an inert atmosphere using nitrogen gas at a flow rate of 50 mL/min to study the thermal decomposition without combustion.
- Data Analysis: The TGA thermogram will plot the percentage of weight loss against temperature. The onset of decomposition is the temperature at which significant weight loss

begins. The temperatures of maximum rates of weight loss can be determined from the derivative of the TGA curve (DTG).

Mandatory Visualizations

Workflow for Thermal Analysis

The following diagram illustrates a logical workflow for conducting a comprehensive thermal analysis of a chemical compound such as **Disperse Violet 1**.

[Click to download full resolution via product page](#)

Caption: A flowchart of the thermal analysis process.

Chemical Structure of Disperse Violet 1

This diagram shows the chemical structure of **Disperse Violet 1** (1,4-diaminoanthraquinone).

Caption: Chemical structure of **Disperse Violet 1**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scispace.com [scispace.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- To cite this document: BenchChem. [In-Depth Technical Guide: Thermal Stability and Melting Point of Disperse Violet 1]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b121737#thermal-stability-and-melting-point-of-disperse-violet-1>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com